
3(2H)-Furanone, 2-acetyl-5-phenyl-
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Overview
Description
3(2H)-Furanone, 2-acetyl-5-phenyl-, is a substituted furanone derivative characterized by a five-membered lactone ring with an acetyl group at position 2 and a phenyl group at position 3. Furanones are widely studied for their roles in flavor, fragrance, and pharmaceutical applications due to their diverse functional groups and reactivity .
Key structural features of 2-acetyl-5-phenyl-3(2H)-furanone include:
- Acetyl group (position 2): Enhances electrophilic reactivity and may influence aroma profiles.
Biological Activity
3(2H)-Furanone, 2-acetyl-5-phenyl- (CAS No. 56519-19-8) is a five-membered heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
The molecular formula of 3(2H)-Furanone, 2-acetyl-5-phenyl- is C11H10O2, with a molecular weight of approximately 174.20 g/mol. The compound features a furanone ring structure that contributes to its reactivity and biological activity.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that derivatives of 3(2H)-furanone can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition is significant as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 . The anti-inflammatory mechanism involves the suppression of prostaglandin synthesis, which is crucial in mediating inflammation.
2. Antimicrobial Activity
3(2H)-Furanone derivatives have shown promising antimicrobial properties against various bacteria and fungi. These compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to cell death. For instance, studies have identified specific furanone derivatives that exhibit potent activity against pathogenic strains such as Staphylococcus aureus and Candida albicans .
3. Anticancer Potential
The anticancer properties of 3(2H)-furanone derivatives are under investigation, with some studies suggesting that they can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The ability to target multiple pathways makes these compounds attractive candidates for further development in cancer therapeutics.
The biological activity of 3(2H)-furanone is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : As noted, the compound acts as a selective COX-2 inhibitor, which plays a pivotal role in reducing inflammation .
- Membrane Disruption : The lipophilicity of furanones allows them to integrate into microbial membranes, disrupting their integrity and function .
- Cell Cycle Modulation : In cancer cells, furanones may interfere with cell cycle progression, promoting apoptosis through intrinsic pathways .
Case Study 1: Anti-inflammatory Activity
A study involving the synthesis of novel 4,5-diaryl-3(2H)-furanone derivatives demonstrated their efficacy as selective COX-2 inhibitors. These compounds were tested in vitro and showed a significant reduction in inflammatory markers compared to traditional NSAIDs .
Case Study 2: Antimicrobial Efficacy
In another investigation, various furanone derivatives were screened for antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .
Table 1: Biological Activities of 3(2H)-Furanone Derivatives
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the most significant applications of 3(2H)-furanone, 2-acetyl-5-phenyl- derivatives is their role as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds have been shown to selectively inhibit COX-2 over COX-1, which is crucial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study: COX-2 Inhibition
A study highlighted the synthesis of various 4,5-diaryl-3(2H)-furanone derivatives that demonstrated significant anti-inflammatory activity through COX-2 inhibition. The best-performing derivatives exhibited an IC50 value for COX-2 inhibition at around 2.8 μM, indicating potent anti-inflammatory effects .
Applications in Pain Management
These compounds are also effective in managing pain associated with conditions such as arthritis, headaches, and post-surgical recovery. The selective inhibition of COX-2 allows for pain relief while minimizing adverse gastrointestinal effects .
Anticancer Activity
Research has indicated that some derivatives of 3(2H)-furanone can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). For example, a specific derivative showed an IC50 value of 10 μM against MCF-7 cells and 7.5 μM against HSC-3 cells, suggesting potential for development as an anticancer agent .
Synergistic Effects with Chemotherapy
Moreover, these compounds have demonstrated synergistic effects when combined with established anticancer drugs like gefitinib and 5-fluorouracil. This indicates their potential utility in enhancing the efficacy of existing cancer treatments .
Synthesis and Material Science Applications
The synthesis of 3(2H)-furanone derivatives can be achieved through various methods, including microwave-assisted reactions that allow for rapid production of highly substituted compounds . These synthetic advancements open avenues for developing new materials with tailored properties.
Table: Synthesis Methods of 3(2H)-Furanone Derivatives
Method | Description | Advantages |
---|---|---|
Microwave-Assisted Reaction | Rapid synthesis using aldonitrones and dibenzoylacetylene | Time-efficient, high yield |
Traditional Organic Synthesis | Conventional methods involving multiple steps | Established protocols |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3(2H)-furanone derivatives with acetyl and phenyl substituents?
- Methodological Answer : The synthesis of 2-acetyl-5-phenyl-3(2H)-furanone can be approached via intramolecular cyclization or cross-coupling reactions . For example, derivatives of 2(5H)-furanone are synthesized through condensation reactions of substituted acetophenones with aldehydes, followed by acid-catalyzed cyclization . Evidence from biphenyl ether derivatives (e.g., via Suzuki coupling) suggests that palladium-catalyzed cross-coupling could introduce aryl groups at the 5-position . Key steps include protecting reactive hydroxyl groups and optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing 3(2H)-furanone derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and stereochemistry. For instance, 1H NMR can distinguish between diastereomers by analyzing coupling constants in the furanone ring . Mass Spectrometry (MS) with electron ionization (EI) helps identify molecular ions and fragmentation patterns (e.g., loss of acetyl or phenyl groups) . Infrared (IR) Spectroscopy detects carbonyl stretching vibrations (~1750 cm−1) and acetyl C=O bands (~1680 cm−1) . X-ray crystallography resolves absolute configurations, as demonstrated in studies of structurally related 2(5H)-furanones .
Q. What are the common reactivity patterns of 3(2H)-furanones under nucleophilic or electrophilic conditions?
- Methodological Answer : 3(2H)-Furanones undergo Michael addition at the α,β-unsaturated carbonyl site. For example, nucleophiles like amines or thiols attack the β-position, leading to ring-opening or substitution products . Electrophilic aromatic substitution at the phenyl group can occur under Friedel-Crafts conditions, though steric hindrance from the acetyl group may require Lewis acid optimization (e.g., AlCl3 or FeCl3) . Hydrogenation of the furanone ring (e.g., using Pd/C) yields dihydrofuran derivatives, useful for probing bioactivity .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of substituent introduction in 3(2H)-furanones?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict kinetic vs. thermodynamic control in cyclization reactions. For example, computational studies of 2(5H)-furanones reveal that steric effects from the phenyl group dominate over electronic effects in directing substituent placement . Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic hotspots, aiding in designing reactions for targeted functionalization .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for complex 3(2H)-furanone derivatives?
- Methodological Answer : Contradictions often arise from solvent effects or dynamic equilibria (e.g., keto-enol tautomerism). Use variable-temperature NMR to stabilize conformers and assign signals accurately . For diastereomers, NOESY experiments clarify spatial relationships between substituents . Cross-validate with High-Resolution MS to confirm molecular formulas and isotopic patterns .
Q. What strategies mitigate side reactions during the synthesis of 2-acetyl-5-phenyl-3(2H)-furanone?
- Methodological Answer : Side reactions like over-oxidation or polymerization are minimized by:
- Using low-temperature conditions (<0°C) during acetyl group introduction.
- Adding radical inhibitors (e.g., BHT) to suppress free-radical pathways.
- Employing microwave-assisted synthesis to reduce reaction times and improve yield .
Evidence from triazole-functionalized furanones highlights the importance of protecting-group strategies (e.g., silyl ethers for hydroxyl groups) .
Q. How does stereochemistry at the 5-position influence the biological or catalytic activity of 3(2H)-furanones?
- Methodological Answer : Enantiomers of 5-substituted furanones exhibit divergent bioactivity. For example, (S)-configured derivatives show higher antimicrobial potency due to optimized binding to chiral enzyme pockets . In catalysis, bulky 5-phenyl groups enhance enantioselectivity in asymmetric reactions by creating steric environments that favor specific transition states . Chiral HPLC or circular dichroism (CD) is used to assess enantiomeric excess .
Q. What are the challenges in scaling up 3(2H)-furanone synthesis from milligram to gram quantities?
- Methodological Answer : Scaling up requires addressing heat dissipation (e.g., using flow reactors for exothermic steps) and solvent recovery (e.g., switching from THF to recyclable ethanol/water mixtures). Evidence from biphenyl ether syntheses suggests that continuous-flow hydrogenation improves efficiency for dihydrofuran intermediates . Purification challenges (e.g., column chromatography limitations) are mitigated by crystallization-driven purification using solvent polarity gradients .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone (Furaneol®, HDMF)
- Structure : Hydroxy group at position 4, methyl groups at positions 2 and 4.
- Properties : Found naturally in fruits (e.g., strawberries) and synthesized via the Maillard reaction. Its sweet, caramel-like aroma makes it a key flavor additive .
- Contrast : Unlike 2-acetyl-5-phenyl-, HDMF lacks aromatic substituents and has a hydroxy group, which increases water solubility (logP ≈ 0.5) .
2,5-Dimethyl-4-Methoxy-3(2H)-Furanone (Mesifurane)
- Structure : Methoxy group at position 4, methyl groups at positions 2 and 5.
- Properties : Exhibits a fruity aroma and is used in perfumery. The methoxy group enhances volatility compared to HDMF .
- Contrast : The acetyl group in 2-acetyl-5-phenyl- may reduce volatility due to increased molecular weight (MW ≈ 218.22 g/mol) compared to mesifurane (MW ≈ 142.15 g/mol) .
2-Hexyl-5-Methyl-3(2H)-Furanone
- Structure : Hexyl chain at position 2, methyl group at position 5.
- Properties : Used in synthetic flavors; the hexyl group increases lipophilicity (logP ≈ 3.2) .
- Contrast : The phenyl group in 2-acetyl-5-phenyl- may offer greater steric hindrance, affecting reaction kinetics in synthetic pathways .
Bromination and Functionalization
- Example: 5-Bromo-3-methyl-2(5H)-furanone is synthesized using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride .
- Relevance : Similar methods could apply to 2-acetyl-5-phenyl- via electrophilic substitution, though the phenyl group may direct bromination to specific positions .
Condensation Reactions
- Example: 4-[(4-Methylthio)phenyl]-3-phenyl-2(5H)-furanone is synthesized via intermolecular condensation of acetoxyketones .
- Relevance : The acetyl group in 2-acetyl-5-phenyl- might facilitate analogous condensation steps, with phenyl groups stabilizing intermediates .
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | LogP* |
---|---|---|---|---|---|
2-Acetyl-5-phenyl-3(2H)-furanone | C₁₂H₁₀O₃ | 202.21 | Acetyl, Phenyl | ~300 (estimated) | ~2.8 |
Furaneol (HDMF) | C₆H₈O₃ | 128.13 | Hydroxy, Methyl | 188 | 0.5 |
Mesifurane | C₇H₁₀O₃ | 142.15 | Methoxy, Methyl | 210 | 1.2 |
2-Hexyl-5-methyl-3(2H)-furanone | C₁₁H₁₈O₂ | 182.26 | Hexyl, Methyl | 285 | 3.2 |
*LogP values estimated using Crippen or Joback methods .
Properties
CAS No. |
56519-19-8 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-acetyl-5-phenylfuran-3-one |
InChI |
InChI=1S/C12H10O3/c1-8(13)12-10(14)7-11(15-12)9-5-3-2-4-6-9/h2-7,12H,1H3 |
InChI Key |
HGLOEYGUWKAMII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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